

Application Notes and Protocols for Mutasynthesis of Novel Pristinamycin Derivatives

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Compound of Interest

Compound Name: *Pristinamycin*

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This document provides a detailed protocol for the generation of novel **pristinamycin I** derivatives through mutasynthesis, a powerful technique that combines genetic engineering and synthetic chemistry to create analogues of complex natural products. The described methodology focuses on the targeted modification of the L-phenylglycine (L-Phg) residue within the **pristinamycin I** structure.

Pristinamycin is a streptogramin antibiotic produced by *Streptomyces pristinaespiralis*. It is a synergistic mixture of two components: **pristinamycin I** (PI), a cyclic hexadepsipeptide, and **pristinamycin II** (PII), a polyketide/non-ribosomal peptide hybrid.^[1] Both compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.^{[1][2]} While each component exhibits moderate bacteriostatic activity alone, their combination results in potent bactericidal action.^[1] The emergence of multidrug-resistant pathogens necessitates the development of new antibiotic derivatives, and mutasynthesis offers a promising avenue for modifying complex molecules like **pristinamycin** that are challenging to synthesize or modify chemically.^{[1][3][4][5][6]}

The core principle of this mutasynthesis protocol involves the creation of a mutant strain of *S. pristinaespiralis* that is incapable of producing the natural precursor L-Phg. This is achieved by inactivating a key gene in the L-Phg biosynthetic pathway.^[1] The resulting mutant can then be

"fed" with synthetic analogues of L-Phg, which are incorporated into the **pristinamycin I** backbone, leading to the production of novel derivatives.[\[1\]](#)[\[5\]](#)

I. Generation of the Mutasynthesis Host Strain: *S. pristinaespiralis* Δ pglA

To facilitate the exclusive incorporation of synthetic precursors, a mutant strain of *S. pristinaespiralis* with a blocked L-Phg biosynthetic pathway is required. This is accomplished by inactivating the pglA gene, which is essential for L-Phg biosynthesis and, consequently, for **pristinamycin I** production.[\[1\]](#)[\[5\]](#)

Experimental Protocol: Inactivation of the pglA Gene

- **Vector Construction:** A gene replacement vector is constructed to delete the pglA gene. This typically involves cloning the upstream and downstream flanking regions of pglA into a suitable vector containing a selectable marker (e.g., an antibiotic resistance cassette).
- **Protoplast Transformation:** Protoplasts of *S. pristinaespiralis* are prepared and transformed with the gene replacement vector.
- **Selection of Mutants:** Transformants are selected based on the selectable marker. Double-crossover events, representing the successful replacement of the wild-type pglA gene with the inactivated cassette, are identified through screening techniques such as PCR and Southern blotting.
- **Verification:** The resulting *S. pristinaespiralis* Δ pglA mutant is verified for the loss of **pristinamycin I** production and its ability to produce **pristinamycin I** only when supplemented with L-Phg.[\[5\]](#)

For enhanced purity of the final mutasynthetic products, the biosynthesis of **pristinamycin II** can also be abolished by inactivating an essential gene in its biosynthetic pathway, such as snaE1.[\[5\]](#)

II. Mutasynthesis and Production of Novel Pristinamycin I Derivatives

The *S. pristinaespiralis* Δ pgIA strain serves as the host for the mutasynthesis experiments. The general workflow involves cultivating this mutant in a suitable production medium and supplementing it with the desired L-Phg analogue (mutasynthron).

Experimental Protocol: Fermentation and Mutasynthron Feeding

- **Preculture Preparation:** Inoculate 100 mL of HT7T medium with mycelium of *S. pristinaespiralis* Δ pgIA. Incubate for 72 hours at 28°C on an orbital shaker (110 rpm) in a 500-mL baffled Erlenmeyer flask.[\[7\]](#)
- **Main Culture:** Inoculate 1 L of HT7T medium in a 5-L baffled Erlenmeyer flask with the 100 mL preculture.[\[7\]](#)
- **Mutasynthron Feeding:** Supplement the main culture with the desired L-Phg analogue (e.g., 4-fluoro-L-phenylglycine) to a final concentration of 100 μ M. The precursor should be solubilized appropriately before addition.[\[7\]](#)
- **Incubation:** Cultivate the main culture for 48-72 hours at 28°C on an orbital shaker (110 rpm).[\[7\]](#)

III. Extraction and Purification of Pristinamycin Derivatives

Following fermentation, the novel **pristinamycin** derivatives are extracted from the culture broth and purified for structural and biological characterization.

Experimental Protocol: Extraction and Purification

- **Solvent Extraction:** Extract the entire culture broth (e.g., 1 L) twice with an equal volume of ethyl acetate. Combine the organic phases and concentrate them using a rotary evaporator.[\[7\]](#)
- **Initial Purification (Liquid-Liquid Partitioning):**
 - Dissolve the crude extract in 20 mL of 85:15 (v/v) methanol/water.
 - Wash twice with 20 mL of heptane and discard the heptane phase.

- Adjust the methanol/water ratio of the extract to 70:30 (v/v) and extract twice with 20 mL of dichloromethane.
- Wash the dichloromethane phase with 20 mL of water.
- Evaporate the dichloromethane phase to dryness.[\[7\]](#)
- Preparative HPLC: Purify the resulting extract using preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual novel **pristinamycin** I derivatives.[\[1\]](#)[\[4\]](#)[\[5\]](#)

IV. Characterization of Novel Derivatives

The purified compounds are then structurally elucidated and their biological activity is assessed.

- Structural Elucidation: The chemical structures of the novel derivatives are confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Bioactivity Testing: The antimicrobial activity of the new **pristinamycin** analogues is determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.[\[1\]](#)

V. Biotransformation-Coupled Mutasynthesis: A "Mutasynthesis 2.0" Approach

An advanced application of this protocol involves coupling the mutasynthesis with a biotransformation step for the synthesis of the precursor analogue.[\[6\]](#) This "mutasynthesis 2.0" approach utilizes a genetically engineered strain of *E. coli* to produce the desired L-Phg derivative, which is then fed to the *S. pristinaespiralis* Δ pglA culture.[\[6\]](#) This method can provide a more sustainable and potentially cost-effective route for the production of non-commercially available mutasynthons.[\[5\]](#)

Experimental Protocol: Biotransformation-Coupled Feeding

- Precursor Production: Cultivate an engineered *E. coli* strain (e.g., *E. coli* BL21(DE3) pET28-hmo/pACYC-bcd-gdh) capable of producing the desired L-Phg analogue (e.g., 4-

fluorophenylglycine).[3][4][5]

- Supernatant Feeding: After cultivation, remove the *E. coli* cells and sterilize the culture supernatant containing the L-Phg analogue by filtration.
- Supplementation: Add the sterile supernatant to the main culture of *S. pristinaespiralis* Δ pgIA.[5]
- Fermentation and Extraction: Proceed with the fermentation and extraction protocols as described above.

Data Presentation

Table 1: Production of Novel **Pristinamycin I** Derivatives via Mutasynthesis

Mutasynthon Fed	Novel Pristinamycin I Derivative	Production Yield
4-chloro-L-phenylglycine	6-chloropristinamycin I	0.6 mg from 6 L culture
4-fluoro-L-phenylglycine	6-fluoropristinamycin I	Not explicitly quantified

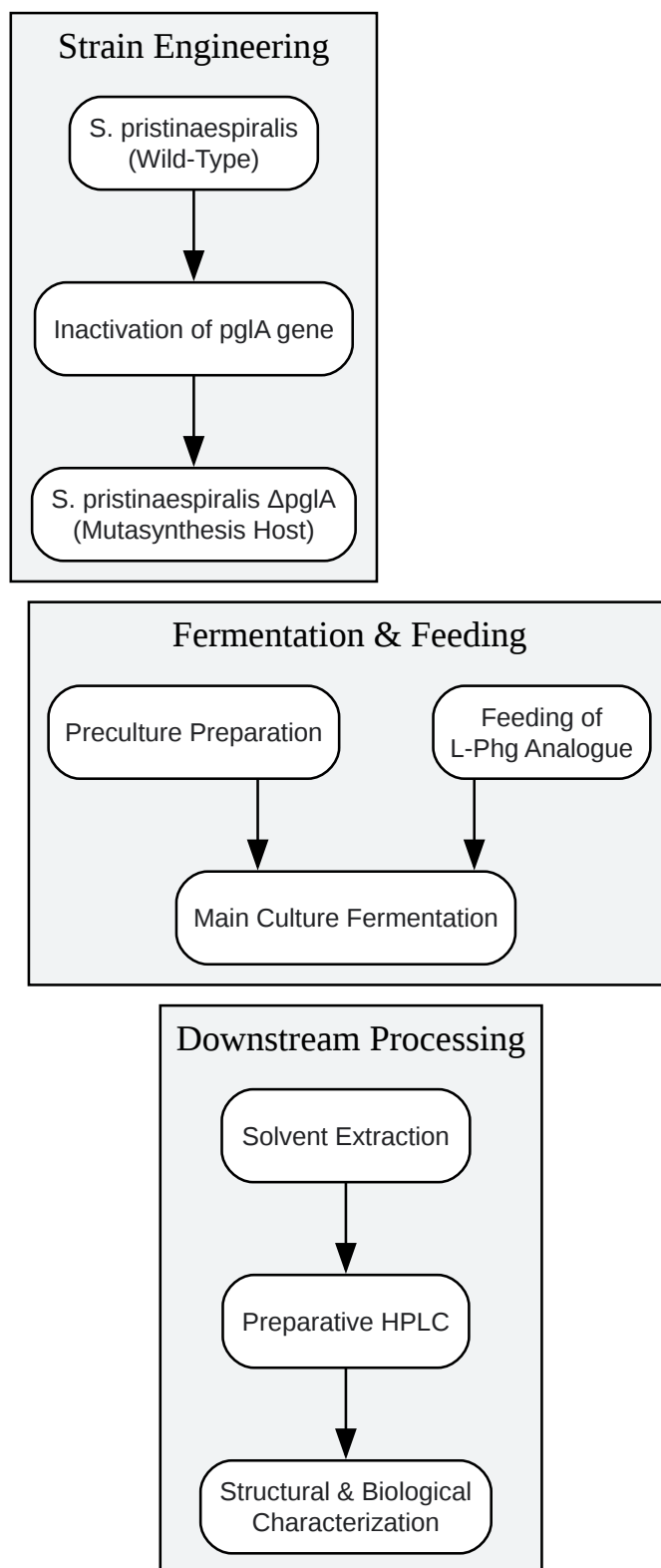
Data extracted from Hennrich et al., 2023.[7]

Table 2: Antimicrobial Activity (MIC in μ g/mL) of **Pristinamycin I** and its 6-fluoro Derivative

Organism	Pristinamycin I (Wild-Type)	6-fluoropristinamycin I
Bacillus subtilis DSM10	>64	>64
Staphylococcus aureus ATCC 25923	8	8
Micrococcus luteus DSM1790	>64	>64
Escherichia coli ATCC 25922	>64	>64
Pseudomonas aeruginosa PA14	>64	>64

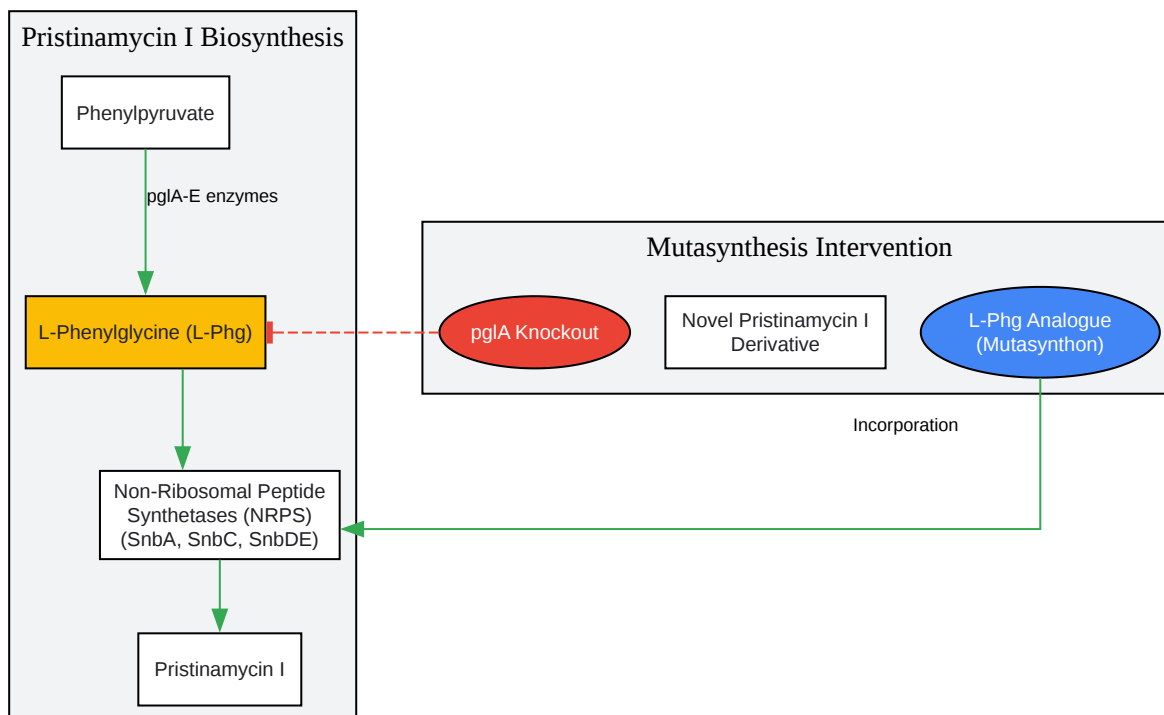
Data extracted from Hennrich et al., 2023.

Visualizations



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Caption: Workflow for the mutasynthesis of novel **pristinamycin I** derivatives.



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Caption: Targeted intervention in the **pristinamycin I** biosynthetic pathway.

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